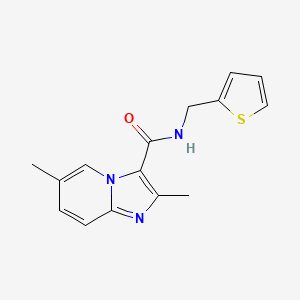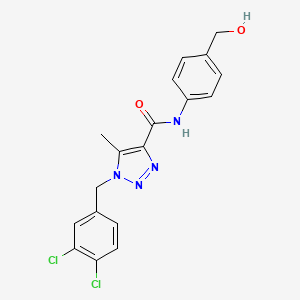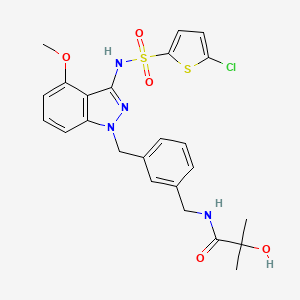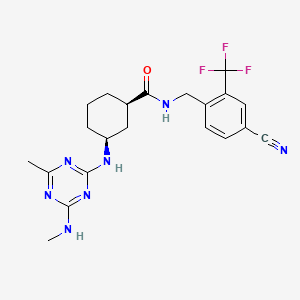![molecular formula C22H28N4O2 B607853 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide CAS No. 1616391-87-7](/img/structure/B607853.png)
2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide
説明
GSK591 is a chemical probe for protein arginine methyltransferase 5 (PRMT5) that potently inhibits the PRMT5/MEP50 complex from methylating histone H4 (IC50 = 11 nM) in vitro. GSK591 is selective for PRMT5 (up to 50 µM) relative to a panel of other methyltransferases. In Z-138 cells, GSK591 inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM. For more information on GSK591 please visit the Structural Genomics Consortium (SGC). The negative control, SGC2096, for GSK591 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
科学的研究の応用
Antipsychotic Agent Potential
A study by Norman et al. (1996) explored heterocyclic carboxamides, similar to the compound , for their potential as antipsychotic agents. The compounds showed promising in vivo activity and were noted for their lower risk of extrapyramidal side effects, a common issue with many antipsychotics.
Synthesis Methods
Huang et al. (2016) Huang et al. (2016) described a method involving the Hofmann rearrangement and ring expansion for synthesizing derivatives of this compound. This innovative approach offers potential for creating novel variations of the compound with different biological activities.
Antihelminthic and Insecticidal Activity
Surikova et al. (2017) Surikova et al. (2017) studied similar compounds for their antihelminthic and insecticidal properties. The study found that amides with a cyclic amine fragment showed greater activity than some conventional treatments, highlighting potential applications in agriculture and public health.
Antimicrobial Activity
A study by Paronikyan et al. (2018) Paronikyan et al. (2018) investigated the antimicrobial properties of similar compounds. This suggests potential applications for the compound as a basis for developing new antimicrobial agents.
Non-Linear Optical (NLO) Properties
Research by Jayarajan et al. (2019) Jayarajan et al. (2019) delved into the synthesis and properties of related compounds, exploring their non-linear optical (NLO) properties and molecular docking. This implies potential applications in the field of optics and molecular engineering.
Tautomeric Equilibria in Chemical Structures
Gawinecki et al. (2006) Gawinecki et al. (2006) investigated the tautomeric equilibria in chemical structures similar to the compound . Understanding these equilibria is crucial for predicting the behavior of these compounds in various environments and could guide their application in chemical synthesis.
Crystal Structure Analysis
Naghiyev et al. (2020) Naghiyev et al. (2020) conducted crystal structure and Hirshfeld surface analysis of related compounds, providing insight into their molecular configurations. This is vital for designing drugs and understanding their interactions at the molecular level.
Allosteric Modulation of Dopamine D2 Receptor
Mistry et al. (2015) Mistry et al. (2015) explored a compound structurally related to the one as a negative allosteric modulator of the dopamine D2 receptor. This suggests potential applications in neurological research and treatment.
作用機序
Target of Action
GSK591, also known as EPZ015866 or GSK3203591, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II protein arginine methyltransferase that dimethylates histones, such as H3, H4, and H2A, and non-histone proteins, such as p53, p65, and HOXA9 . It plays a crucial role in various biological processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Mode of Action
GSK591 interacts with the PRMT5/MEP50 complex and inhibits its ability to methylate histone H4 . This inhibition results in the disruption of symmetric arginine methylation of SmD3 . The compound has an IC50 of 4 nM, indicating its high potency .
Biochemical Pathways
PRMT5 regulates various cellular processes through its interaction with a number of binding partners that influence its substrate specificity . In particular, PRMT5 has been found to regulate the transcription of the epidermal growth factor receptor (EGFR) and modulate the EGFR and AKT pathways . It also orchestrates the activation of NFκB, resulting in the upregulation of the pro-EMT transcription factors ZEB1, SNAIL, and TWIST1 .
Result of Action
Pharmacological inhibition of PRMT5 by GSK591 has been shown to suppress the growth of patient-derived GBM stem cell cultures . It also disrupts splicing across the transcriptome, particularly affecting cell cycle gene products .
Action Environment
The efficacy of GSK591 can be influenced by the tumor microenvironment. For instance, PRMT5 inhibition was found to reduce lung tumor progression in immunocompromised mice, but the effects were weakened in immunocompetent mice This suggests that the immune status of the host can impact the effectiveness of GSK591
特性
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)


![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)